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Compound of Interest

Compound Name: 2-(4-Phenoxybenzoyl)oxazole

Cat. No.: B1325387

An In-depth Technical Guide to 2-(4-
Phenoxybenzoyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic and biological data for 2-(4-
Phenoxybenzoyl)oxazole is not readily available in public literature. This guide presents the
chemical structure, a feasible synthesis protocol, and predicted analytical data based on
established chemical principles and data from structurally analogous compounds. The
biological context provided is based on the known activities of related oxazole derivatives and
should be considered illustrative for research purposes.

Executive Summary

This technical whitepaper provides a comprehensive overview of 2-(4-
Phenoxybenzoyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and
materials science. This document details its chemical structure, proposes a detailed
experimental protocol for its synthesis, and presents a thorough analysis of its predicted
spectroscopic characteristics. All quantitative data is summarized in structured tables for clarity.
Furthermore, this guide includes workflow and pathway diagrams generated using Graphviz to
visually represent experimental processes and potential biological interactions, adhering to
specified formatting for high contrast and readability.
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Chemical Structure and Properties

2-(4-Phenoxybenzoyl)oxazole is an organic molecule featuring a central benzoyl ketone
linking a phenoxy group and an oxazole ring. The oxazole ring, a five-membered heterocycle
containing both oxygen and nitrogen, is a well-known pharmacophore found in numerous
biologically active compounds. The phenoxybenzoyl moiety can influence the molecule's steric
and electronic properties, potentially modulating its interaction with biological targets.

Chemical Structure:
(Simplified ASCII representation)

Table 1: Chemical Identification and Properties

Identifier Value Source

(Oxazol-2-yl)(4-
IUPAC Name N/A
phenoxyphenyl)methanone

CAS Number 898759-95-0 [1]
Molecular Formula C16H11NOs [1]
Molecular Weight 265.27 g/mol [1]
Predicted LogP 35-45 N/A

Poorly soluble in water, soluble
Predicted Solubility in organic solvents like DMSO,  N/A

DMF, and chlorinated solvents.

Synthesis Protocol

While a specific published synthesis for 2-(4-Phenoxybenzoyl)oxazole is not available, a
plausible and efficient route is the Van Leusen oxazole synthesis. This method involves the
reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). For a benzoyl-substituted
oxazole, a common approach is the reaction of an acyl chloride with an appropriate isocyanide
derivative, followed by cyclization. Below is a detailed, generalized protocol.
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Proposed Synthesis: Reaction of 4-Phenoxybenzoyl
Chloride with Tosylmethyl Isocyanide

This protocol is adapted from established methods for the synthesis of 2,5-disubstituted
oxazoles.

Experimental Protocol:
o Preparation of 4-Phenoxybenzoyl Chloride:

o To a solution of 4-phenoxybenzoic acid (1 equivalent) in anhydrous dichloromethane
(DCM, 10 mL/mmol) under an inert atmosphere (N2 or Ar), add oxalyl chloride (1.5
equivalents) dropwise at 0 °C.

o Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

o Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas
evolution ceases.

o Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 4-
phenoxybenzoyl chloride, which can be used in the next step without further purification.

e Oxazole Formation:

o In a separate flask under an inert atmosphere, dissolve tosylmethyl isocyanide (TosMIC,
1.1 equivalents) in anhydrous tetrahydrofuran (THF, 15 mL/mmol).

o Cool the solution to -78 °C and add a solution of potassium tert-butoxide (KOtBu, 1.1
equivalents) in THF dropwise. Stir for 30 minutes at this temperature.

o Add a solution of 4-phenoxybenzoyl chloride (1 equivalent) in anhydrous THF dropwise to
the reaction mixture at -78 °C.

o Allow the reaction to slowly warm to room temperature and stir overnight.
o Quench the reaction by adding saturated agueous ammonium chloride solution.

o Extract the agueous layer with ethyl acetate (3 x 20 mL).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure.

o Purification:

o Purify the crude product by column chromatography on silica gel, using a gradient of ethyl
acetate in hexanes as the eluent, to afford pure 2-(4-phenoxybenzoyl)oxazole.
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Synthesis Workflow for 2-(4-Phenoxybenzoyl)oxazole

Step 1: Acyl Chloride Formation

4-Phenoxybenzoic Acid + Oxalyl Chloride

'

Reaction in DCM with catalytic DMF

l Step 2: Oxazole Ring Formation

4-Phenoxybenzoyl Chloride TosMIC + KOtBu in THF

s

Reaction at -78°C to room temp.

l

Crude 2-(4-Phenoxybenzoyl)oxazole

Step 3: Purification

Column Chromatography

Pure 2-(4-Phenoxybenzoyl)oxazole

Click to download full resolution via product page

Proposed synthesis workflow for 2-(4-Phenoxybenzoyl)oxazole.
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Analytical Data (Predicted)

The following tables summarize the predicted spectroscopic data for 2-(4-
Phenoxybenzoyl)oxazole. These predictions are based on the analysis of its constituent
chemical moieties and data from similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted *H NMR Spectral Data (400 MHz, CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Protons ortho to the
~8.20-8.15 Doublet 2H carbonyl group on the
benzoyl ring
_ Proton at C5 of the
~7.80 Singlet 1H )
oxazole ring
) Meta protons of the
~7.45-7.35 Triplet 2H ) )
terminal phenyl ring
_ Proton at C4 of the
~7.30 Singlet 1H )
oxazole ring
] Para proton of the
~7.25-7.15 Triplet 1H ] )
terminal phenyl ring
Protons ortho to the
~7.10-7.05 Doublet 4H ether linkage (on both

rings)

Table 3: Predicted 13C NMR Spectral Data (100 MHz, CDCls)
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Chemical Shift (6, ppm)

Assignment

~182.0 Carbonyl Carbon (C=0)

~162.0 C2 of oxazole ring

~160.0 Carbon bearing the phenoxy group

~156.0 Carbon of the phenyl ring attached to oxygen

~143.0 C5 of oxazole ring

~132.0 CH carbons ortho to the carbonyl group

~130.0 CH carbons of the terminal phenyl ring

~128.0 C4 of oxazole ring

1250 CH carbon para to the ether linkage (terminal
phenyl)

1200 CH carbons ortho to the ether linkage (terminal
phenyl)

1180 CH carbons ortho to the ether linkage (central

phenyl)

Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~ 3130 Medium-Weak C-H stretch (oxazole ring)

~ 3060 Medium-Weak C-H stretch (aromatic rings)

~ 1660 Strong C=0 stretch (benzoyl ketone)

~ 1600, 1580, 1490 Medium-Strong C=C stretch (aromatic rings.)
and C=N stretch (oxazole ring)

~ 1240 Strong C-O-C stretch (aryl ether)

~ 1150 Medium C-O-C stretch (oxazole ring)

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/z Value Proposed Fragment

265 [M]* (Molecular lon)

183 [M - CeHsO]* (Loss of phenoxy radical)

172 [M - CeHsO - COJ* (Subsequent loss of CO)

105 [CeHsCO]* (Benzoyl cation, from cleavage of
the phenoxy-phenyl bond)

93 [CeHsO]* (Phenoxy cation)

77 [CeHs]* (Phenyl cation)

Potential Biological Activity and Signaling Pathways
(lllustrative)

While 2-(4-Phenoxybenzoyl)oxazole has not been characterized biologically, the oxazole
scaffold is present in many compounds with potent anticancer activity.[2][3] These derivatives
often exert their effects by targeting key cellular signaling pathways involved in cancer cell
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proliferation, survival, and metastasis. Common targets include STATS3, tubulin, and various
protein kinases.[1][4]

As an illustrative example, should 2-(4-Phenoxybenzoyl)oxazole possess anticancer
properties, a potential mechanism could involve the inhibition of the STAT3 signaling pathway.
STAT3 is a transcription factor that is constitutively activated in many cancers and promotes the
expression of genes involved in cell survival and proliferation.
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Illustrative Anticancer Mechanism via STAT3 Inhibition

2-(4-Phenoxybenzoyl)oxazole
(Hypothetical Agent)

STAT3

Phosphorylation
(e.g., by JAK/SRC kinases)

p-STAT3 (Active)

STAT3 Dimerization

l

Nuclear Translocation

l

DNA Binding

l

Gene Transcription
(e.g., Bcl-2, Cyclin D1)
\

\
\

\
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\
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Example signaling pathway for anticancer oxazoles (hypothetical for this compound).
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Conclusion

2-(4-Phenoxybenzoyl)oxazole represents an interesting chemical scaffold with potential
applications in medicinal chemistry and drug discovery. This technical guide provides a
foundational resource for researchers by outlining its chemical properties, a robust synthetic
strategy, and a predicted analytical profile. The absence of direct experimental data highlights
an opportunity for further research to synthesize and characterize this compound, and to
explore its potential biological activities, possibly as an anticancer agent based on the known
properties of related oxazole derivatives. The methodologies and predictive data herein serve
as a valuable starting point for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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